N,N-Bis-[1-(hydroxyethyl)octyl]amine is a chemical compound with the molecular formula and a molecular weight of approximately 329.561 g/mol. It is classified as an aliphatic amine, specifically a long-chain amine due to its structure consisting of octyl groups and hydroxyethyl substituents. This compound is often utilized in various scientific applications, particularly in the fields of chemistry and biochemistry due to its surfactant properties.
The synthesis of N,N-Bis-[1-(hydroxyethyl)octyl]amine can be achieved through various methods, primarily involving the reaction of n-octylamine with hydroxyethyl derivatives. One common approach involves the reaction of octanol with ammonia under specific conditions to produce n-octylamine, which can then be further reacted with hydroxyethyl groups.
Technical Details:
The molecular structure of N,N-Bis-[1-(hydroxyethyl)octyl]amine can be represented using SMILES notation: CCCCCCCCC(CO)NC(CO)CCCCCCCC
. This indicates a complex arrangement of carbon chains with hydroxyl and amino functional groups.
N,N-Bis-[1-(hydroxyethyl)octyl]amine participates in various chemical reactions typical for long-chain amines. These include:
Technical Details:
The reactions generally require careful control of temperature and pressure, particularly when involving hydrogenation processes that utilize nickel catalysts .
The mechanism of action for N,N-Bis-[1-(hydroxyethyl)octyl]amine primarily revolves around its surfactant properties. As an aliphatic amine, it can interact with both hydrophilic and hydrophobic substances, making it effective in emulsifying and stabilizing mixtures.
Data:
This compound's ability to reduce surface tension allows it to function effectively in applications such as detergents or emulsifiers in various formulations.
N,N-Bis-[1-(hydroxyethyl)octyl]amine appears as a neat liquid at room temperature. Its physical properties include:
The chemical properties include:
Relevant data for these properties can be obtained from chemical databases or supplier specifications .
N,N-Bis-[1-(hydroxyethyl)octyl]amine is utilized in various scientific applications:
This compound's versatility makes it valuable across multiple industries, including pharmaceuticals, cosmetics, and materials science .
CAS No.: 14392-02-0
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 145563-68-4
CAS No.: 35589-37-8
CAS No.: 3459-94-7